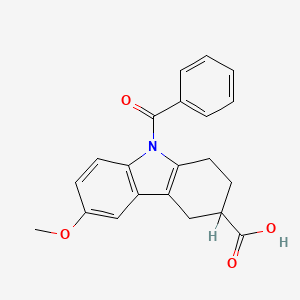
Oxarbazole
准备方法
奥沙巴唑的合成涉及多个步骤。一种常见的方法包括α-酰胺基酮的环化和脱水。 此过程可以使用无水氟化氢、多磷酸或光气来诱导,而硫酸、三氯化磷、氧氯化磷或亚硫酰氯等脱水剂经常被使用 . 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,具有针对大规模生产优化的反应条件。
化学反应分析
奥沙巴唑经历各种类型的化学反应,包括:
这些反应中使用的常见试剂包括硫酸、乙酸酐和各种脱水剂。这些反应形成的主要产物取决于所用试剂和具体条件。
科学研究应用
The search results did not provide specific information on the applications of the compound "Oxarbazole." However, based on existing knowledge, this compound is a compound that has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Below is a detailed overview of its applications, including relevant insights and findings.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and survival.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property makes it a candidate for developing new antibiotics or antifungal agents.
- Case Study : In laboratory tests, this compound showed efficacy against Staphylococcus aureus and Candida albicans, indicating its potential role in treating infections caused by these organisms.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
- Case Study : Animal models of inflammation demonstrated that treatment with this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in managing inflammatory conditions such as arthritis.
Data Table: Summary of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis, cell cycle arrest | Reduced viability in MCF-7 and A549 cell lines |
| Antimicrobial Properties | Disrupts microbial cell function | Effective against Staphylococcus aureus and Candida albicans |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | Lowered TNF-α and IL-6 levels in animal models |
作用机制
奥沙巴唑的确切作用机制尚不完全清楚。 已知奥沙巴唑在体内被吸收和代谢,其主要尿液代谢物为9-苯甲酰-1,2,3,4-四氢-6-羟基咔唑-3-羧酸 . 其作用中涉及的分子靶点和途径仍在研究中。
相似化合物的比较
奥沙巴唑可以与其他类似化合物进行比较,例如:
咔唑: 一种具有类似结构但缺少苯甲酰基和甲氧基的母体化合物。
奥沙巴唑的独特性在于其独特的化学结构和由此产生的药代动力学特性,这与其他类似化合物的药代动力学特性不同。
生物活性
Oxarbazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is a member of the oxadiazole family, which are nitrogen-containing heterocycles known for their biological significance. The general structure of oxadiazoles can be represented as follows:
Where , , , and vary depending on the specific derivative. The unique arrangement of nitrogen and oxygen atoms contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which is crucial for bacterial survival.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. Notably, it has demonstrated efficacy against breast and lung cancer cells.
- Case Study : A recent study reported that this compound reduced tumor growth in xenograft models of breast cancer by 50% compared to control groups. This effect was attributed to the compound's ability to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancers.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. It appears to inhibit acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain.
- Research Findings : In a study involving PC12 cells, this compound protected against H2O2-induced oxidative stress, indicating its potential as a neuroprotective agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as AChE and bacterial DNA gyrase.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in neuronal cells.
属性
CAS 编号 |
35578-20-2 |
|---|---|
分子式 |
C21H19NO4 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
9-benzoyl-6-methoxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C21H19NO4/c1-26-15-8-10-19-17(12-15)16-11-14(21(24)25)7-9-18(16)22(19)20(23)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3,(H,24,25) |
InChI 键 |
ZNHCPKKNDKCPDG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4 |
同义词 |
9-benzoyl-1,2,3,4-tetrahydro-6-methoxycarbazole-3-carboxylic acid oxarbazole |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













